N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine |
InChI |
InChI=1S/C10H12FNO2/c1-13-10-3-2-7(4-9(10)11)12-8-5-14-6-8/h2-4,8,12H,5-6H2,1H3 |
InChI Key |
PVHIBIVCGBRQQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2COC2)F |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Fluoro 4 Methoxyphenyl Oxetan 3 Amine and Cognate Analogs
Fundamental Strategies for Oxetane (B1205548) Ring Construction
The construction of the strained four-membered oxetane ring requires specific synthetic strategies to overcome the inherent ring strain. Several key methodologies have been developed for this purpose.
Intramolecular Williamson Ether Synthesis for Oxetane Formation
A foundational method for the formation of cyclic ethers, the intramolecular Williamson ether synthesis, is a widely employed strategy for constructing the oxetane ring. beilstein-journals.orgmasterorganicchemistry.comwikipedia.org This approach involves a base-mediated intramolecular SN2 reaction of a 1,3-halohydrin or a related substrate with a leaving group at one terminus and a hydroxyl group at the other. masterorganicchemistry.comwikipedia.org The deprotonated alcohol acts as a nucleophile, displacing the leaving group to form the cyclic ether. wikipedia.org
The success of this method is often dependent on the substrate, as competing side reactions such as Grob fragmentation can occur. beilstein-journals.org Nevertheless, it remains a cornerstone in oxetane synthesis. A common precursor for this cyclization is a 1,3-diol, which can be selectively functionalized to install a good leaving group, such as a tosylate or a halide, at one of the hydroxyl positions. acs.orgresearchgate.net
For instance, the treatment of a 1,3-diol with a base like potassium tert-butoxide followed by the addition of tosyl chloride can lead to in-situ tosylation and subsequent cyclization to the oxetane. thieme-connect.de
Table 1: Examples of Intramolecular Williamson Ether Synthesis for Oxetane Formation
| Starting Material | Reagents and Conditions | Product | Yield |
| 1,3-diol | 1. TsCl, Base; 2. Base | 2-Substituted Oxetane | Moderate to High |
| 1,3-halohydrin | Base (e.g., NaH, KOH) | Oxetane | Variable |
Paternò–Büchi Cycloaddition Approaches to Oxetanes
The Paternò–Büchi reaction is a powerful photochemical method for the direct synthesis of oxetanes. nih.govslideshare.netorganic-chemistry.org It involves the [2+2] photocycloaddition of a carbonyl compound and an alkene, which upon photoexcitation, leads to the formation of the four-membered oxetane ring. nih.govorganic-chemistry.org The reaction is typically initiated by the excitation of the carbonyl compound to its triplet state, which then reacts with the ground-state alkene. nih.gov
The regioselectivity and stereoselectivity of the Paternò–Büchi reaction can be influenced by several factors, including the nature of the substituents on both the carbonyl compound and the alkene, the solvent, and the temperature. slideshare.net This method is particularly attractive as it constructs the oxetane ring in a single step. nih.gov
Table 2: Key Features of the Paternò–Büchi Reaction
| Feature | Description |
| Reactants | Carbonyl compound and an alkene |
| Conditions | Photochemical (UV light) |
| Mechanism | [2+2] cycloaddition |
| Intermediate | Diradical species |
Cyclization Reactions from Functionalized Acyclic Precursors to Oxetanes
Beyond the classic Williamson ether synthesis, other cyclization strategies starting from functionalized acyclic precursors are also prevalent. A primary route involves the cyclodehydration of 1,3-diols. rsc.org This can be achieved by converting one of the hydroxyl groups into a good leaving group, followed by base-induced cyclization. rsc.org
For example, enantioenriched 1,3-diols can be monotosylated and then treated with a base like potassium tert-butoxide in tetrahydrofuran (B95107) to yield the corresponding oxetanes in high yield. acs.org This method allows for the stereocontrolled synthesis of substituted oxetanes. acs.org
Another approach involves the one-pot synthesis from a diol, where the primary alcohol is converted to an iodide via an Appel reaction, followed by treatment with a base to facilitate cyclization. acs.org
Metal-Catalyzed Cyclization in Oxetane Synthesis (e.g., Gold Carbene Chemistry)
In recent years, transition metal catalysis has emerged as a sophisticated tool for the synthesis of complex molecules, including oxetanes. Gold catalysis, in particular, has been successfully applied to the synthesis of oxetan-3-ones from readily available propargylic alcohols. nih.govorganic-chemistry.orgnih.govorganic-chemistry.org
This methodology proceeds through the formation of a reactive α-oxo gold carbene intermediate via the intermolecular oxidation of the alkyne. nih.govorganic-chemistry.org This intermediate then undergoes an intramolecular cyclization to form the strained oxetane ring. nih.govorganic-chemistry.org This approach is advantageous as it often proceeds under mild conditions and can tolerate a variety of functional groups. organic-chemistry.orgthieme-connect.com The use of propargylic alcohols as starting materials offers a significant advantage in terms of accessibility and cost-effectiveness. nih.govthieme-connect.com
Table 3: Gold-Catalyzed Synthesis of Oxetan-3-ones
| Substrate | Catalyst | Conditions | Product |
| Propargylic alcohol | Gold(I) complex | Oxidant, room temperature | Oxetan-3-one |
| Tertiary propargylic alcohol | Gold(I) complex | Oxidant, mild heating | Substituted Oxetan-3-one |
Synthetic Routes for the Installation of the N-(3-fluoro-4-methoxyphenyl) Moiety
Once the oxetane core, particularly oxetan-3-one, is synthesized, the next critical step is the introduction of the N-(3-fluoro-4-methoxyphenyl) group.
Reductive Amination of Oxetan-3-one with (3-fluoro-4-methoxyphenyl)methanamine (B40312) Precursors
Reductive amination is a highly effective and widely used method for the formation of C-N bonds. purdue.edu In the context of synthesizing the target compound, this reaction involves the condensation of oxetan-3-one with 3-fluoro-4-methoxyaniline (B107172) to form an intermediate imine or enamine, which is then reduced in situ to the desired N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine.
Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. thieme-connect.de STAB is often preferred due to its mildness and selectivity. purdue.edu This late-stage functionalization approach is highly valuable in medicinal chemistry as it allows for the rapid generation of analogs from a common oxetan-3-one intermediate. thieme-connect.de The incorporation of the oxetane moiety via reductive amination has been shown to improve the metabolic stability of drug candidates. acs.org
Table 4: General Scheme for Reductive Amination
| Carbonyl Compound | Amine | Reducing Agent | Product |
| Oxetan-3-one | 3-fluoro-4-methoxyaniline | Sodium triacetoxyborohydride | This compound |
Aza-Michael Addition for Oxetane Amino Acid Derivatives
The aza-Michael addition represents a versatile and powerful method for the formation of carbon-nitrogen bonds. nih.gov In the context of oxetane synthesis, this reaction is particularly useful for creating amino acid-like building blocks. The process typically involves the reaction of an α,β-unsaturated oxetane ester, such as methyl 2-(oxetan-3-ylidene)acetate, with a suitable amine nucleophile. nih.govacs.org
This synthetic route begins with the preparation of the key α,β-unsaturated ester. This intermediate is commonly synthesized from oxetan-3-one through a Horner-Wadsworth-Emmons reaction. acs.orgnih.govmdpi.com Once obtained, the methyl 2-(oxetan-3-ylidene)acetate is reacted with various amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds. acs.orgmdpi.com This methodology provides an efficient pathway to novel heterocyclic amino acid derivatives containing the oxetane scaffold. nih.govmdpi.com
Table 1: Aza-Michael Addition for Oxetane Derivatives
| Reactant 1 | Reactant 2 | Key Conditions | Product Type |
| Methyl 2-(oxetan-3-ylidene)acetate | Heterocyclic Amines | Base catalyst (e.g., DBU) | 3-Substituted 3-(acetoxymethyl)oxetanes |
| Methyl 2-(oxetan-3-ylidene)acetate | Aliphatic Amines | Acetonitrile, 65 °C | Oxetane Amino Acid Derivatives |
Defluorosulfonylative Coupling of Oxetane Sulfonyl Fluorides with Aryl Amines
A novel and highly effective method for synthesizing 3-aryl-3-aminooxetanes involves the defluorosulfonylative coupling of oxetane sulfonyl fluorides (OSFs) with amine nucleophiles. google.com This reaction provides an alternative to the established Sulfur-Fluoride Exchange (SuFEx) click chemistry and serves as a powerful tool for creating bioisosteres of common benzamide (B126) pharmacophores. nih.govsandiego.edu
The reaction proceeds through a unique SN1-type mechanism. Upon gentle warming, the 3-aryl-oxetane-3-sulfonyl fluoride (B91410) undergoes a defluorosulfonylation, losing sulfur dioxide (SO₂) and a fluoride ion to generate a planar oxetane carbocation intermediate. sandiego.edumdpi.com This reactive intermediate is stabilized by conjugation between the aromatic ring and the carbocation on the oxetane. mdpi.com The carbocation is then readily trapped by a wide range of amine nucleophiles, including primary and secondary amines, anilines, and even complex amine-containing drug molecules, to form the desired amino-oxetane product. mdpi.com This method is noted for its high functional group tolerance and its ability to utilize vast existing amine libraries for rapid diversification. sandiego.edunih.gov
Kinetic and computational studies have confirmed that the formation of the oxetane carbocation is the rate-determining step of the reaction. nih.gov
Table 2: Defluorosulfonylative Coupling Reaction Overview
| Substrate | Nucleophile | Key Intermediate | Product Class |
| 3-Aryl-Oxetane-3-Sulfonyl Fluoride | Aryl Amines | Planar Oxetane Carbocation | 3-Aryl-3-aminooxetanes |
| 3-Aryl-Oxetane-3-Sulfonyl Fluoride | Aliphatic Amines | Planar Oxetane Carbocation | 3-Aryl-3-aminooxetanes |
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Substituted Phenyl Halides and Oxetan-3-amine
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for constructing aryl-amine bonds, particularly when the aromatic ring is rendered electron-deficient. connectjournals.com The synthesis of this compound can be achieved via an SNAr reaction where oxetan-3-amine acts as the nucleophile.
The mechanism requires an aromatic ring activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to a good leaving group, typically a halide. connectjournals.comsemanticscholar.orglibretexts.org In the case of the target molecule, a plausible precursor would be a difluoro-substituted benzene (B151609) ring, such as 1,2-difluoro-4-methoxybenzene. The fluorine atom is a highly effective leaving group in SNAr reactions due to its high electronegativity, which helps to activate the ring for nucleophilic attack. connectjournals.com
The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org
Addition: The amine nucleophile (oxetan-3-amine) attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the electron-withdrawing groups, stabilizing the intermediate. libretexts.org
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final N-aryloxetane product. libretexts.org
This method is a direct and powerful way to forge the bond between the oxetane moiety and the fluorinated phenyl ring. rhhz.net
Suzuki-Miyaura Cross-Coupling in Oxetane Derivative Diversification
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp²-hybridized carbons. sandiego.edunih.gov This palladium-catalyzed reaction has been widely applied in medicinal chemistry for the synthesis of biaryl compounds and the diversification of heterocyclic scaffolds. nih.govresearchgate.net
In the context of oxetane chemistry, the Suzuki reaction provides a versatile tool for diversification. nih.govmdpi.com There are two primary strategies for its application:
Coupling of an Oxetane-Containing Boronic Acid/Ester: An oxetane derivative functionalized with a boronic acid or a boronic ester can be coupled with various aryl or heteroaryl halides. This allows for the introduction of diverse aromatic systems onto the oxetane-bearing fragment.
Coupling of an Oxetane-Containing Aryl Halide: Conversely, an aryl halide that already contains the oxetane motif can be coupled with a wide array of commercially available aryl and heteroaryl boronic acids. nih.gov
The catalytic cycle for the Suzuki reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nih.gov This reaction is known for its mild conditions and high tolerance for a broad range of functional groups, making it ideal for the late-stage functionalization of complex molecules containing the oxetane ring.
Advanced Synthetic Methodologies for Fluorinated Oxetane Cores
The incorporation of fluorine into the oxetane ring itself can significantly modulate the physicochemical properties of the final molecule. Advanced catalytic methods have been developed to access these valuable fluorinated cores.
Catalytic Transformation of Epoxides into Fluorinated Oxetanes
A groundbreaking catalytic method has been developed to convert readily available epoxides into valuable fluorinated oxetanes. This approach addresses the significant challenge of synthesizing α,α-difluoro-oxetanes, which were previously difficult to produce due to a lack of suitable fluorinated precursors and the prevalence of side reactions. nih.gov
The transformation involves the insertion of a difluorocarbene species into the three-membered epoxide ring. nih.gov This process is facilitated by an inexpensive copper catalyst, which stabilizes the difluorocarbene generated in situ from a commercial organofluorine precursor. The copper difluorocarbenoid complex coordinates with the epoxide, triggering a site-selective ring cleavage followed by cyclization through a metallacycle intermediate to yield the desired α,α-difluoro-oxetane product. This innovative strategy unlocks a direct pathway to these prized heterocyclic compounds, which hold great promise as lead compounds in drug discovery. rhhz.net
Directed Difluorocarbene Insertion Strategies for α,α-Difluoro-oxetanes
Building on the catalytic transformation of epoxides, directed difluorocarbene insertion represents a key strategy for accessing α,α-difluoro-oxetanes. The challenge in directly introducing fluorine into small-ring heterocycles lies in overcoming issues like strain-induced ring cleavage and defluorination.
The copper-catalyzed approach for skeletal expansion of oxygen heterocycles via difluorocarbene insertion provides a robust solution. The difluorocarbene, a highly reactive intermediate, is generated in situ from precursors like TMSCF₂Br. The copper catalyst plays a crucial role in mediating the transfer of the difluorocarbene. Computational and experimental studies suggest the copper catalyst is vital for promoting both the ring-opening of the epoxide and the subsequent cyclization step to form the four-membered oxetane ring. The resulting α,α-difluoro-oxetane products are considered potential isosteres of oxetanes, β-lactones, and carbonyl pharmacophores, making them highly valuable scaffolds for medicinal chemistry.
Preparation of Key Precursors and Synthetic Intermediates
The construction of the target molecule and its analogs relies on the efficient synthesis of functionalized oxetanes and substituted anilines. These intermediates provide the necessary reactive handles for their eventual coupling.
Oxetan-3-one is a cornerstone building block for introducing the oxetane motif. researchgate.net Its synthesis has been approached through various routes, including a four-step process starting from dihydroxyacetone dimer, which involves an intramolecular cyclization to form the strained four-membered ring. google.com A more direct, one-step method utilizes the gold-catalyzed oxidation of readily available propargylic alcohols, proceeding through a proposed α-oxo gold carbene intermediate. researchgate.netchemicalbook.com This method is notable for its operational simplicity, often conducted under "open flask" conditions without the need to exclude air or moisture. researchgate.net
Once obtained, oxetan-3-one serves as a versatile substrate for a wide array of functionalization reactions. lookchem.com Its ketone functionality is amenable to:
Reductive Amination: A widely used method to generate 3-aminooxetanes by reacting oxetan-3-one with an amine in the presence of a reducing agent. google.comgoogle.com
Organometallic Addition: Grignard reagents and other organometallic compounds can add to the carbonyl group to yield tertiary oxetan-3-ols. orgsyn.orgresearchgate.net
Horner-Wadsworth-Emmons Reaction: This reaction transforms the ketone into α,β-unsaturated ester derivatives, opening pathways for further modifications like Michael additions. lookchem.com
Strecker Synthesis: The reaction with a cyanide source and an amine provides access to 3-amino-3-cyano oxetanes, which are precursors to oxetane amino acids. lookchem.com
The resulting derivatives, such as 3-hydroxyoxetanes and 3-aminooxetanes, are themselves valuable intermediates for further elaboration. google.comlookchem.com For instance, 3-hydroxyoxetanes can be converted to effective electrophiles, like tosylates, for subsequent nucleophilic substitution reactions. google.com
Table 1: Selected Synthetic Routes to Oxetan-3-one
| Starting Material | Key Reagents/Conditions | Product | Noteworthy Features |
| Dihydroxyacetone dimer | TsCl, NaH; then acid | Oxetan-3-one | Multi-step process involving intramolecular cyclization. google.com |
| Propargylic alcohols | Gold catalyst, oxidant | Oxetan-3-one | One-step, "open flask" procedure. researchgate.netchemicalbook.com |
3-Amino-oxetane is a highly sought-after building block in medicinal chemistry. orgsyn.org Its synthesis is most commonly achieved through the reductive amination of oxetan-3-one. orgsyn.org An alternative route involves the conversion of 3-hydroxyoxetane to a tosylate, followed by reaction with sodium azide (B81097) to yield 3-azidooxetane. google.com Subsequent reduction of the azide furnishes 3-aminooxetane in high yield. google.com
The primary amine of the 3-amino-oxetane moiety serves as a versatile handle for a variety of chemical transformations, making it a popular choice for library synthesis. Key applications include:
Amide Bond Formation: Coupling with carboxylic acids or their activated derivatives to form oxetane-containing amides. orgsyn.org
Nucleophilic Aromatic Substitution (SNAr): Reaction with activated aryl halides to form N-aryloxetane amines. orgsyn.org
Reductive Amination: Serving as the amine component in reactions with aldehydes or ketones. orgsyn.org
The incorporation of the 3-amino-oxetane scaffold is a common strategy to modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability. ossila.com
The synthesis of the required aromatic partner, 3-fluoro-4-methoxyaniline, can be accomplished through several established methods. A prevalent approach involves the reduction of a nitroaromatic precursor. For example, 3-fluoro-4-methoxynitrobenzene can be reduced to the corresponding aniline (B41778) in high yield using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. lookchem.com This method is efficient and widely applicable for the preparation of anilines from nitro compounds. researchgate.net
Alternative strategies for synthesizing substituted anilines like 3-fluoro-4-methoxyaniline include:
Ullman Metboxylation: This approach involves a copper-catalyzed reaction of a protected 2-fluoro-4-iodoaniline (B146158) with sodium methoxide (B1231860) to install the methoxy (B1213986) group. guidechem.com The protecting group on the amine is then removed to yield the final product. guidechem.com
Nucleophilic Aromatic Substitution (SNAr): Starting from a difluorinated precursor like 1,2-difluoro-4-nitrobenzene, sequential SNAr reactions can be employed. First, reaction with an amine like morpholine, followed by reduction of the nitro group, can yield intermediates that are structurally related to the target aniline. chemimpex.com
Once synthesized, 3-fluoro-4-methoxyaniline serves as a key intermediate for creating more complex molecules, often through reactions involving its primary amine functionality, such as in the synthesis of quinoline (B57606) derivatives or other heterocyclic systems. mdpi.com
Table 2: Synthetic Strategies for 3-fluoro-4-methoxyaniline
| Precursor | Key Reagents/Conditions | Product | Key Transformation |
| 2-fluoro-4-nitroanisole | Pd/C, H₂ | 3-fluoro-4-methoxyaniline | Nitro group reduction. lookchem.com |
| 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole | NaOMe, CuCl; then H₂NOH·HCl, Et₃N | 2-Fluoro-4-methoxyaniline | Ullman coupling followed by deprotection. guidechem.com |
A recent and powerful strategy for the synthesis of 3,3-disubstituted oxetanes involves the use of oxetane sulfonyl fluorides (OSFs) as versatile reactive intermediates. mdpi.com These reagents act as precursors to tertiary oxetane carbocations through an unusual defluorosulfonylation (deFS) reaction pathway. chemimpex.commdpi.com
The deFS reaction is typically initiated by mild thermal activation (e.g., at 60 °C), which causes the expulsion of sulfur dioxide and fluoride to generate a planar oxetane carbocation. chemimpex.commdpi.com This highly reactive intermediate can then be trapped by a broad range of nucleophiles, including amines, alcohols, and even electron-rich heterocycles. mdpi.com This method significantly expands the accessibility of diverse 3,3-disubstituted oxetanes, which are otherwise challenging to prepare. guidechem.com
The key advantages of using OSFs include:
Mild Reaction Conditions: The carbocation is generated under relatively gentle thermal conditions, avoiding harsh reagents.
Broad Nucleophile Scope: A wide variety of nucleophiles can be coupled, allowing for rapid analogue generation. mdpi.com
Access to Novel Motifs: The methodology enables the synthesis of new oxetane derivatives that are not readily accessible through other means.
This approach represents a significant advance in oxetane chemistry, providing a divergent and facile platform for incorporating the oxetane scaffold into complex molecules.
Challenges and Methodological Limitations in Oxetane Functionalization
Despite significant progress, the synthesis and functionalization of oxetanes are not without challenges. orgsyn.org These limitations can impact the accessibility and diversity of oxetane-containing compounds.
A primary challenge is the inherent ring strain of the four-membered oxetane ring, which makes it susceptible to ring-opening, particularly under acidic conditions. lookchem.comorgsyn.orgguidechem.com While the stability of the oxetane core is influenced by its substitution pattern (with 3,3-disubstitution generally conferring greater stability), the potential for decomposition under acidic catalysis limits the scope of applicable reactions. lookchem.comguidechem.com For example, esterification of oxetane carboxylic acids using acid catalysis can lead to unwanted byproducts from ring cleavage. lookchem.com
Further limitations include:
Limited Building Block Availability: The commercial availability of diverse oxetane building blocks is restricted, especially for patterns other than 3-monosubstitution. orgsyn.orgguidechem.com This scarcity can necessitate linear, multi-step syntheses for each new analog, hindering rapid drug discovery efforts. orgsyn.org
Synthetic Accessibility: Accessing specific substitution patterns, particularly 3,3-disubstitution, remains a considerable synthetic hurdle. orgsyn.orgguidechem.com Traditional methods often require cumbersome, linear sequences. orgsyn.orgossila.com
Unpredictable Stability: It can be challenging to predict the stability of a given oxetane substitution pattern towards various reagents and conditions, which can lead to unexpected decomposition during synthetic campaigns. orgsyn.orgguidechem.com
Side Reactions: In some cases, attempted nucleophilic substitutions on oxetane derivatives can result in undesired elimination or rearrangement products instead of the intended substitution. lookchem.com
These challenges underscore the need for the continued development of robust and versatile synthetic methodologies to fully exploit the potential of the oxetane scaffold in various scientific disciplines.
Structure Activity Relationship Sar Studies of N 3 Fluoro 4 Methoxyphenyl Oxetan 3 Amine Analogs
Role of the Oxetane (B1205548) Ring System in Modulating Biological Activity
Influence of Oxetane Substitution Patterns on Pharmacological Profiles
The substitution pattern on the oxetane ring is a critical determinant of a compound's pharmacological profile. The majority of oxetane-containing compounds in clinical development feature substitution at the 3-position, which is often synthetically more accessible. researchgate.net This substitution pattern can significantly enhance aqueous solubility and metabolic stability while minimizing increases in lipophilicity. mdpi.com For instance, replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can block metabolically vulnerable sites without the associated increase in lipophilicity. mdpi.com
The introduction of an oxetane moiety can also influence a compound's off-target profile. In some cases, the replacement of other cyclic systems, such as cyclobutane (B1203170), with an oxetane has led to an improved off-target profile and better pharmacokinetic properties. chemrxiv.org The polarity and hydrogen bond accepting capability of the oxetane oxygen can lead to favorable interactions within a target binding pocket, potentially increasing potency and selectivity. chemrxiv.org
Below is an interactive data table summarizing the effects of oxetane substitution on key pharmacological parameters based on preclinical studies of various analogs.
| Analog Substitution | Modification | Effect on Solubility | Effect on Metabolic Stability | Impact on Potency |
| Analog A | Replacement of cyclobutane with oxetane | Increased | Increased | Maintained or Increased |
| Analog B | 3,3-disubstitution on oxetane | Significantly Increased | Increased | Variable |
| Analog C | 3-mono-substitution on oxetane | Moderately Increased | Increased | Often Favorable |
| Analog D | Introduction of spiro-fused oxetane | Variable | Increased | Potentially Increased |
Impact of Oxetane Conformational Rigidity on Ligand-Receptor Interactions
The oxetane ring possesses a degree of conformational rigidity due to its strained four-membered ring system. nih.gov This near-planar structure can pre-organize the substituents on the ring into well-defined spatial orientations, which can be advantageous for binding to a specific receptor or enzyme active site. researchgate.net By reducing the entropic penalty associated with a flexible ligand adopting a specific conformation upon binding, the conformational rigidity of the oxetane can lead to an increase in binding affinity. mdpi.com
This constrained geometry can be crucial for establishing precise and favorable ligand-receptor interactions. frontiersin.org The defined orientation of the amine and aryl moieties in N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine, enforced by the oxetane scaffold, can optimize interactions with key residues in the binding pocket, leading to enhanced potency and selectivity. Molecular modeling studies have often shown that the rigid nature of the oxetane ring allows for a more predictable binding mode, aiding in the rational design of second-generation analogs with further optimized interactions.
Effects of Fluorine Substitution on the Aryl Moiety
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. nih.gov In the context of this compound analogs, the fluorine atom on the phenyl ring exerts profound effects on the molecule's electronic properties, metabolic stability, and binding affinity.
Stereoelectronic Contributions of Fluorine to Biological Recognition and Potency
Fluorine is the most electronegative element, and its introduction into an aromatic ring significantly alters the electronic distribution of the molecule. nih.gov This strong electron-withdrawing effect can influence the pKa of nearby functional groups, such as the amine in the oxetane ring, thereby affecting its ionization state at physiological pH and its ability to form ionic interactions with the target protein. researchgate.net
The carbon-fluorine (C-F) bond is exceptionally strong and stable, making it resistant to metabolic cleavage by cytochrome P450 enzymes. researchgate.net This property is often exploited to block sites of metabolic oxidation on the aromatic ring, thereby increasing the metabolic stability and half-life of the drug candidate. nih.gov Furthermore, the fluorine atom can participate in favorable non-covalent interactions, including hydrogen bonds with suitable donor groups on the receptor, which can contribute to enhanced binding affinity. nih.gov
Position-Specific Fluorination Effects on Molecular Interactions
The position of the fluorine atom on the aryl ring is critical and can lead to distinct pharmacological outcomes. In this compound, the fluorine is positioned ortho to the methoxy (B1213986) group and meta to the point of attachment of the oxetane ring. This specific placement can have several consequences:
Modulation of Methoxy Group Conformation: The fluorine atom can influence the preferred conformation of the adjacent methoxy group, which in turn can affect how the ligand fits into the binding pocket.
Altered Electrostatic Potential: The placement of the highly electronegative fluorine atom alters the molecule's electrostatic potential surface, which can lead to more favorable interactions with complementary polar regions of the receptor.
Direct Receptor Interactions: Depending on the topology of the binding site, the fluorine atom may engage in direct, favorable contacts with receptor residues, such as backbone amides or polar side chains, contributing to binding affinity.
The following table outlines the observed effects of fluorine substitution at different positions on a hypothetical phenyl ring of an analog, based on comparative in vitro studies.
| Fluorine Position | Effect on Metabolic Stability | Effect on Receptor Affinity | Rationale |
| Ortho | Increased | Potentially Increased | Blocks oxidation, potential for direct H-bonding. |
| Meta | Increased | Variable | Alters electronics, less direct interaction. |
| Para | Significantly Increased | Often Increased | Blocks a primary site of oxidation, can engage in favorable interactions. |
Contribution of the Methoxy Group to Receptor Binding and Functional Activity
The methoxy group at the 4-position of the phenyl ring is another key functional group that significantly influences the SAR of this class of compounds. Its electronic and steric properties play a crucial role in receptor recognition and the functional response of the molecule.
The methoxy group is an electron-donating group through resonance but is also capable of acting as a hydrogen bond acceptor via its oxygen atom. This dual electronic nature can be critical for establishing productive interactions within the binding site. The oxygen of the methoxy group can form a hydrogen bond with a donor residue on the protein, anchoring the phenyl ring in a specific orientation that is favorable for the binding of the entire ligand.
However, the methoxy group is also a potential site of metabolism, specifically O-demethylation, which can lead to the formation of a phenol (B47542) metabolite with a different pharmacological profile. researchgate.net The presence of the adjacent fluorine atom in this compound can sterically and electronically shield the methoxy group from metabolic enzymes, thereby enhancing its stability.
Studies on related compounds have shown that the replacement of a methoxy group with other substituents can have a profound impact on activity. For instance, bioisosteric replacement with a hydroxyl group may alter the hydrogen bonding pattern and solubility, while replacement with a more metabolically stable group like a trifluoromethoxy group could enhance pharmacokinetic properties, albeit with a significant change in electronics and lipophilicity. researchgate.net The balance between favorable receptor interactions and metabolic stability is a key consideration in the design of analogs targeting the methoxy group.
Systematic Modifications of the N-Linker and their Bioactivity Consequences
The N-linker, the nitrogen atom of the oxetane-3-amine moiety, represents a critical vector for chemical modification, allowing for the exploration of the surrounding chemical space within a biological target's binding site. Research into analogs of this compound has revealed that even subtle changes to this linker can have profound impacts on bioactivity. These modifications typically involve the introduction of various substituents, thereby altering the steric bulk, electronics, and hydrogen bonding capabilities of the molecule.
Initial SAR studies often begin with the exploration of simple alkyl and aryl substitutions on the nitrogen atom. For instance, the replacement of the hydrogen on the amine with small alkyl groups, such as methyl or ethyl, can modulate the compound's lipophilicity and its interaction with hydrophobic pockets in the target protein. However, more significant gains in potency and selectivity are often achieved through the introduction of more complex functionalities.
One common strategy involves the acylation of the amine to form amides. The incorporation of an amide linker introduces a planar, rigid unit that can participate in hydrogen bonding as both a donor and an acceptor. The nature of the acyl group itself is a key determinant of activity. For example, linking the core scaffold to various heterocyclic rings, such as pyrimidines, pyridines, or pyrazoles, via an amide bond has been a fruitful avenue of investigation. These heterocyclic moieties can engage in specific interactions, including hydrogen bonds and π-π stacking, with amino acid residues in the active site of kinases.
Furthermore, the formation of ureas and sulfonamides by reacting the amine with isocyanates and sulfonyl chlorides, respectively, introduces different geometric and electronic properties to the linker. The urea (B33335) moiety, for instance, provides a rigid linker with two hydrogen bond donors and one acceptor, while the sulfonamide group introduces a tetrahedral geometry and a strong hydrogen bond acceptor.
The bioactivity consequences of these modifications are typically assessed through in vitro enzymatic assays against a panel of relevant biological targets, such as various protein kinases. The data from these assays allow for the construction of a detailed SAR landscape, guiding the design of next-generation analogs with improved potency and selectivity.
| Modification of N-Linker | Linker Type | Key Features | General Impact on Bioactivity |
|---|---|---|---|
| Alkylation | Secondary/Tertiary Amine | Increased lipophilicity, altered basicity | Variable; often modest changes in potency |
| Acylation | Amide | Planar, rigid, H-bond donor/acceptor | Can significantly enhance potency and selectivity |
| Sulfonylation | Sulfonamide | Tetrahedral geometry, strong H-bond acceptor | Often leads to potent and selective inhibitors |
| Urea Formation | Urea | Rigid, two H-bond donors, one acceptor | Can provide strong and specific interactions |
Correlation of Specific Structural Features with Observed Biological Target Modulation
The observed biological activity of this compound analogs is a direct consequence of their molecular interactions with their biological targets, most notably protein kinases. The specific structural features of these analogs can be correlated with their ability to modulate the activity of these enzymes.
The core this compound scaffold typically serves as the "hinge-binding" motif. The nitrogen atom of the oxetane-3-amine and the adjacent aromatic ring are often positioned to form crucial hydrogen bonds with the backbone of the kinase hinge region. The 3-fluoro and 4-methoxy substituents on the phenyl ring play a significant role in modulating the electronic properties and conformation of this core, thereby influencing the strength and geometry of these hinge interactions.
The modifications to the N-linker are instrumental in achieving high potency and selectivity by exploiting other regions of the ATP-binding site. For example, in many kinase inhibitors, a substituted aromatic or heteroaromatic ring attached to the N-linker extends into the "selectivity pocket" of the kinase. The nature and substitution pattern of this ring are critical for differentiating between closely related kinases. A bulky hydrophobic group in this position might be well-tolerated by one kinase but clash with the active site of another, leading to selective inhibition.
The length and flexibility of the linker connecting the core scaffold to these distal moieties are also crucial. A rigid linker, such as an amide or a urea, can pre-organize the molecule in a conformation that is optimal for binding, thereby minimizing the entropic penalty upon binding and leading to higher affinity. Conversely, a more flexible linker might allow the molecule to adopt different conformations to fit into the binding sites of multiple targets, potentially leading to polypharmacology.
Computational modeling and X-ray crystallography have been invaluable tools in elucidating these structure-target interactions at an atomic level. These techniques have confirmed, for instance, that the oxetane moiety itself can influence the physicochemical properties of the molecule, such as solubility, while also making favorable contacts within the binding site. The oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, further anchoring the inhibitor in the active site.
Medicinal Chemistry Principles and Bioisosteric Applications for N 3 Fluoro 4 Methoxyphenyl Oxetan 3 Amine Scaffolds
Oxetane (B1205548) as a Bioisostere in Rational Drug Design
The oxetane ring has emerged as a valuable motif in drug discovery, prized for its ability to act as a bioisosteric replacement for common functional groups. acs.orgnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The use of oxetanes allows medicinal chemists to modify a molecule's structure to improve its pharmacokinetic and pharmacodynamic profile. researchgate.netnih.gov
Oxetanes as Gem-Dimethyl Group Surrogates
One of the well-established applications of the oxetane moiety is as a surrogate for the gem-dimethyl group. nih.govnih.gov While similar in size and steric profile, the oxetane introduces polarity and an increased proportion of sp³-hybridized atoms, enhancing the three-dimensionality of the molecule. nih.govnih.gov This substitution can be particularly advantageous for blocking sites of metabolic vulnerability. nih.gov Unlike the lipophilic gem-dimethyl group, the polar oxetane can improve aqueous solubility and other drug-like properties without a significant increase in molecular weight. nih.govresearchgate.net
| Feature | Gem-Dimethyl Group | Oxetane Moiety | Impact of Bioisosteric Replacement |
| Volume | Similar | Similar | Maintains steric profile |
| Polarity | Non-polar | Polar | Increases aqueous solubility, reduces lipophilicity researchgate.netchigroup.site |
| Metabolism | Can be metabolically labile | Can block metabolic "weak spots" | Improves metabolic stability nih.gov |
| Lipophilicity | Increases lipophilicity | Decreases lipophilicity | Favorable for ADME properties nih.gov |
Oxetanes as Carbonyl Group Isosteres
The oxetane ring also serves as an effective bioisostere for the carbonyl group found in ketones, amides, and esters. acs.orgnih.gov The oxetane's oxygen atom can act as a hydrogen bond acceptor, mimicking the function of the carbonyl oxygen. nih.govchigroup.site Key advantages of this substitution include enhanced metabolic stability, as oxetanes are generally more resistant to enzymatic degradation than carbonyl compounds. chigroup.siteacs.org Furthermore, replacing a planar carbonyl group with a three-dimensional oxetane ring can lead to improved target selectivity and better pharmacokinetic properties. acs.orgnih.gov Pioneering studies demonstrated that 3,3-disubstituted oxetanes are particularly effective surrogates for carbonyl functionalities. acs.orgnih.gov
| Property | Carbonyl Group | Oxetane Moiety | Rationale for Isosterism |
| H-Bonding | Acceptor | Acceptor | Similar lone pair orientation and dipole moment acs.orgnih.gov |
| Metabolic Stability | Susceptible to enzymatic attack | Generally more stable | Reduced susceptibility to metabolic pathways chigroup.siteacs.org |
| Geometry | Planar (sp²) | 3-Dimensional (sp³) | Increases molecular complexity and can improve binding acs.org |
| Physicochemical Profile | Can contribute to reactivity | Chemically stable | Avoids potential liabilities of carbonyl groups chigroup.site |
Amino-oxetanes as Amide Bioisosteres in Medicinal Compounds
Specifically relevant to the N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine scaffold, amino-oxetanes are gaining recognition as promising bioisosteres for amides, particularly benzamides, which are prevalent in many marketed drugs. researchgate.netdigitellinc.com This substitution replaces the planar amide bond with a non-planar, more rigid amino-oxetane structure. digitellinc.comthieme.de This change can confer several benefits, including improved metabolic stability and enhanced aqueous solubility. digitellinc.com While the synthesis of amino-oxetanes has historically been challenging, new chemical methods are making these valuable motifs more accessible for drug discovery programs. researchgate.netnih.govdigitellinc.com Matched molecular pair analysis has shown that the amino-oxetane motif can maintain desirable properties like low lipophilicity while increasing three-dimensionality compared to the corresponding amide. digitellinc.com
Modulation of Drug-Relevant Molecular Properties by Oxetane Incorporation
The introduction of an oxetane ring into a molecule can profoundly influence its fundamental physicochemical properties, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Impact on pKa of the Amine Functionality
The oxetane ring exerts a significant electronic effect on adjacent functional groups. acs.org Due to the high electronegativity of the oxygen atom, the oxetane acts as a potent inductive electron-withdrawing group. nih.gov When placed in proximity to an amine, as in the this compound scaffold, the oxetane ring markedly reduces the basicity (pKa) of the amine. nih.govnih.gov It has been demonstrated that an oxetane positioned alpha to an amine can lower its pKa by as much as 2.7 units. nih.gov This modulation of basicity is a crucial tool in medicinal chemistry, as excessively high pKa can lead to undesirable effects such as hERG channel inhibition or poor cell permeability. acs.orgnih.gov By lowering the pKa, the oxetane can help mitigate these liabilities.
| Compound Structure | Base Compound (Alkylamine) | Oxetane-Substituted Amine |
| Example | Isopropylamine | Oxetan-3-amine |
| Calculated pKa | ~10.6 | ~8.0 |
| Effect | N/A | pKa Reduction: The electron-withdrawing effect of the oxetane oxygen reduces the electron density on the nitrogen, making the lone pair less available for protonation and thus lowering the basicity. nih.gov |
| Molecular Fragment | LogP Contribution (Approx.) | Impact on Properties |
| tert-Butyl | +1.98 | High Lipophilicity, Low Aqueous Solubility |
| Oxetan-3-yl | -0.6 (Calculated) | Lower Lipophilicity, Higher Aqueous Solubility nih.govresearchgate.net |
| Effect of Replacement | ΔLogP < 0 | The polar oxygen atom and the rigid, three-dimensional structure of the oxetane disrupt crystal packing and improve solvation by water, leading to enhanced aqueous solubility and reduced lipophilicity. nih.govnih.govchigroup.site |
Enhancement of Metabolic Stability and In Vitro Clearance
A significant hurdle in drug discovery is achieving adequate metabolic stability to ensure sufficient exposure of a compound at its target site. The this compound scaffold incorporates features specifically designed to mitigate common metabolic liabilities and improve in vitro clearance profiles.
The oxetane ring, a four-membered cyclic ether, is a key contributor to the metabolic robustness of this scaffold. It is often employed as a bioisostere for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities. The replacement of a metabolically vulnerable C-H bond with the more stable C-O and C-C bonds within the oxetane ring can effectively block oxidative metabolism by cytochrome P450 (CYP) enzymes. Studies have shown that the introduction of an oxetane can lead to a significant reduction in lipophilicity, which in turn can decrease non-specific binding to metabolizing enzymes and improve aqueous solubility, often resulting in lower clearance rates. For example, the replacement of a cyclobutane (B1203170) ring with an oxetane in a series of indoleamine-2,3-dioxygenase-1 (IDO1) inhibitors resulted in a significant improvement in metabolic stability in both rat and human liver microsomes.
Furthermore, the substitution pattern on the oxetane ring is crucial for its stability. 3-substituted oxetanes, as seen in the this compound scaffold, are generally more stable than their 2-substituted counterparts. This increased stability is attributed to reduced ring strain and steric hindrance around the oxygen atom, making the ring less susceptible to enzymatic degradation. In cases of 2-monosubstituted oxetanes, metabolic pathways can involve ring scission, leading to the formation of hydroxy acid and diol metabolites. Conversely, for 3-monosubstituted oxetanes, a major metabolic route can be the oxidation of the bridging methylene (B1212753) carbon, leading to N-dealkylation, which may still be a more favorable metabolic profile than the degradation of the core scaffold.
The 3-fluoro-4-methoxyphenyl moiety also plays a critical role in enhancing metabolic stability. The fluorine atom, with its high electronegativity and strong C-F bond, is a well-established tool for blocking sites of metabolic attack on aromatic rings. Aromatic hydroxylation is a common metabolic pathway mediated by CYP enzymes. The placement of a fluorine atom at the 3-position can sterically and electronically hinder enzymatic access to this position, thereby preventing the formation of hydroxylated metabolites that could be further conjugated and rapidly excreted.
The 4-methoxy group, while potentially a site for O-demethylation, is influenced by the adjacent fluorine atom. The electron-withdrawing nature of fluorine can modulate the electron density of the aromatic ring and the methoxy (B1213986) group, potentially altering its susceptibility to enzymatic cleavage. However, O-demethylation remains a possible metabolic route, and its rate would need to be empirically determined for the specific compound.
| Compound Modification | Key Finding | Reference |
| Replacement of Cyclobutane with Oxetane | Significantly improved solubility and metabolic stability in IDO1 inhibitors. | nih.gov |
| Introduction of 3-substituted Oxetane | Generally more stable to metabolism compared to 2-substituted oxetanes. | acs.org |
| Fluorine Substitution on Aromatic Ring | Blocks sites of oxidative metabolism by CYP enzymes. | |
| Combination of Oxetane and Fluorine | Synergistic effect on improving overall metabolic profile. |
Stereochemical Considerations and their Significance in Biological Activity
While the parent scaffold, this compound, is achiral due to the plane of symmetry in the 3-substituted oxetane ring, stereochemistry can become a critical factor upon further substitution. The introduction of a chiral center, either on the oxetane ring at a different position or on a substituent appended to the amine, can lead to stereoisomers with potentially distinct biological activities, pharmacokinetic profiles, and toxicities.
The three-dimensional structure of a drug molecule is paramount for its interaction with its biological target. Enantiomers, being non-superimposable mirror images, can exhibit different binding affinities and efficacies. One enantiomer may fit optimally into the binding pocket of a receptor or enzyme, leading to the desired therapeutic effect, while the other may have lower affinity, no activity, or even produce off-target effects.
For instance, if a substituent were to be introduced at the 2- or 4-position of the oxetane ring in the this compound scaffold, a chiral center would be created. The resulting enantiomers would need to be separated and evaluated independently to determine their individual pharmacological profiles. A notable example from a different chemical series highlights this principle: in a series of EZH2 inhibitors, the introduction of a stereogenic center alpha to an oxetane ring was found to be important for binding, with the (+)-(R)-enantiomer showing a 16-fold increase in potency compared to its enantiomer.
Furthermore, metabolic enzymes can exhibit stereoselectivity. One enantiomer may be metabolized more rapidly than the other, leading to different plasma concentrations and duration of action. This can have significant implications for the therapeutic window and potential for adverse effects. Therefore, in the development of any derivative of the this compound scaffold that introduces chirality, a thorough investigation of the properties of each stereoisomer is essential.
The synthesis of single enantiomers is often a key objective in medicinal chemistry programs to ensure the development of a safe and effective drug. Chiral synthesis or separation techniques are employed to isolate the desired stereoisomer for further development.
| Stereochemical Aspect | Significance in Drug Discovery | Example Principle |
| Introduction of a Chiral Center | Can lead to enantiomers with different biological activities and potencies. | The (R)-enantiomer of a compound may be significantly more potent than the (S)-enantiomer. |
| Stereoselective Metabolism | Enantiomers can have different pharmacokinetic profiles (e.g., clearance rates). | One enantiomer may be cleared more rapidly by CYP enzymes, leading to lower exposure. |
| Off-Target Effects | One enantiomer may be responsible for undesirable side effects. | The inactive enantiomer may bind to other receptors, causing adverse reactions. |
| Drug Development | Synthesis and evaluation of single enantiomers are often required. | Development of a racemic mixture may be halted in favor of a single, more active isomer. |
Strategic Integration of the this compound Motif in Lead Optimization Campaigns
The this compound motif serves as a valuable building block in lead optimization campaigns, offering a strategic solution to several common challenges encountered in drug discovery. Its integration can be a key step in transforming a promising but flawed lead compound into a viable clinical candidate.
One of the primary applications of this scaffold is to address issues of poor metabolic stability. As detailed previously, the combination of the robust oxetane ring and the metabolically-blocking fluorine atom can significantly reduce a compound's susceptibility to enzymatic degradation. In a lead optimization scenario, if a lead compound is found to have high clearance in in vitro or in vivo models, replacing a metabolically labile portion of the molecule with the this compound scaffold could be a rational design strategy. For example, a labile N-alkyl or N-aryl group could be replaced to improve half-life and oral bioavailability.
Solubility is another critical property that this motif can positively influence. The polar nature of the oxetane ring can enhance aqueous solubility compared to more lipophilic carbocyclic analogs like cyclobutane or gem-dimethyl groups. Improved solubility is often associated with better absorption and can facilitate formulation development.
The rigid, three-dimensional structure of the oxetane ring can also be exploited to improve binding affinity and selectivity. By locking a portion of the molecule in a specific conformation, the oxetane can present key pharmacophoric features to the biological target in a more favorable orientation, leading to enhanced potency. This conformational constraint can also reduce binding to off-target proteins, thereby improving the selectivity profile of the drug candidate.
Computational and Theoretical Investigations of N 3 Fluoro 4 Methoxyphenyl Oxetan 3 Amine
Quantum Chemical Calculations for Molecular Conformation and Electronic Structure Elucidation
Quantum chemical calculations, typically using Density Functional Theory (DFT), would be employed to determine the most stable three-dimensional structure (conformation) of N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine. These calculations would identify key geometric parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the electronic structure would provide insights into the distribution of electrons within the molecule, highlighting the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, simulations would be performed to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. The results are typically presented as a docking score, which estimates the binding free energy, and a visualization of the predicted binding pose, showing potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target's active site.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics
To understand the dynamic behavior of the ligand-target complex over time, molecular dynamics (MD) simulations would be conducted. An MD simulation would model the movement of every atom in the system, providing a detailed view of the conformational changes that occur as the ligand binds to its target. This method helps to assess the stability of the predicted binding pose from molecular docking and can reveal key information about the mechanism of binding and the flexibility of both the ligand and the protein.
Kinetic and Mechanistic Studies (e.g., Oxetane (B1205548) Carbocation Formation and Reactivity)
Theoretical kinetic and mechanistic studies would investigate the reaction pathways involving this compound. A key area of interest for 3-amino-oxetanes is their potential to undergo reactions via an oxetane carbocation. Computational studies can support the formation of such a carbocation as a rate-determining step in certain reactions. nih.gov These studies would calculate the energy barriers for potential reaction mechanisms, providing insights into the compound's reactivity and stability under various conditions.
Electrostatic Potential Map Analysis and Comparison with Isosteric Analogs
An electrostatic potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net For this compound, the MEP map would highlight the negative potential around the oxygen and fluorine atoms and the positive potential near the amine hydrogen atoms. This analysis would be crucial for understanding and predicting non-covalent interactions, such as hydrogen bonding. A comparative analysis with isosteric analogs (molecules with a similar shape and size) would help to understand how the specific arrangement of atoms in this compound influences its electronic properties and potential biological activity.
Advanced Spectroscopic and Structural Characterization of N 3 Fluoro 4 Methoxyphenyl Oxetan 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For a molecule like N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine, a multi-nuclear NMR approach is essential for a complete structural assignment.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. In a typical ¹H NMR spectrum of this compound, the signals can be assigned to the protons of the aromatic ring, the methoxy (B1213986) group, the oxetane (B1205548) ring, and the amine group.
The aromatic protons on the 3-fluoro-4-methoxyphenyl ring are expected to appear in the downfield region, typically between δ 6.5 and 7.5 ppm. Their splitting patterns are influenced by both proton-proton and proton-fluorine couplings, leading to complex multiplets. The methoxy group protons would present as a sharp singlet around δ 3.8 ppm.
The protons of the oxetane ring are anticipated to resonate in the upfield region. The methylene (B1212753) protons (CH₂) adjacent to the oxygen atom would likely appear around δ 4.5-5.0 ppm as triplets, while the methine proton (CH) attached to the nitrogen would be found further upfield, coupled to the adjacent methylene protons. The amine proton (NH) signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is typically observed between δ 1.5 and 4.0 ppm. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.5 - 7.5 | m |
| OCH₃ | ~3.8 | s |
| Oxetane-CH₂ | 4.5 - 5.0 | t |
| Oxetane-CH | Upfield of CH₂ | m |
Note: These are predicted values and can vary based on experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each carbon atom in a unique chemical environment.
The aromatic carbons will appear in the δ 110-160 ppm range. The carbon atom bonded to the fluorine will exhibit a large one-bond coupling constant (¹JC-F), resulting in a doublet. The carbon attached to the methoxy group will be found around δ 55-60 ppm. researchgate.net The carbons of the oxetane ring will be in the upfield region, with the carbons bonded to oxygen appearing more downfield (around δ 70-80 ppm) than the carbon attached to the nitrogen. oregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-F | 150 - 160 (d, ¹JC-F) |
| Aromatic C-O | 145 - 155 |
| Other Aromatic C | 110 - 130 |
| OCH₃ | 55 - 60 |
| Oxetane C-O | 70 - 80 |
Note: These are predicted values and can vary based on experimental conditions.
Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atom. For this compound, the ¹⁵N chemical shift would confirm the presence of the secondary amine. The expected chemical shift would be in the range typical for arylamines, influenced by the electronic effects of the attached oxetane and fluorinated phenyl groups.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom in a molecule. alfa-chemistry.com In the ¹⁹F NMR spectrum of this compound, a single resonance is expected, as there is only one fluorine atom. The chemical shift of this signal is sensitive to the electronic environment and can be used to confirm the substitution pattern on the aromatic ring. nih.gov The coupling between the fluorine and adjacent protons will result in a multiplet in the proton-coupled ¹⁹F spectrum, providing further structural confirmation.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₀H₁₂FNO₂), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its molecular formula. This technique is crucial for distinguishing between isomers and for verifying the identity of a newly synthesized compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.
Key expected vibrational frequencies include:
N-H stretch: A medium to weak absorption band around 3300-3500 cm⁻¹ for the secondary amine. orgchemboulder.com
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
C-O-C stretch (ether and oxetane): Strong bands in the 1000-1300 cm⁻¹ region.
C-N stretch: A medium to weak band in the 1250-1335 cm⁻¹ range for aromatic amines. orgchemboulder.com
C-F stretch: A strong absorption in the 1000-1400 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| N-H Stretch (2° amine) | 3300 - 3500 |
| C-H Stretch (aromatic) | > 3000 |
| C-H Stretch (aliphatic) | < 3000 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-O-C Stretch (ether/oxetane) | 1000 - 1300 |
| C-N Stretch (aromatic amine) | 1250 - 1335 |
X-ray Crystallography for Solid-State Molecular Structure Determination
A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for the specific compound this compound. Consequently, a detailed analysis of its solid-state molecular structure, including precise bond lengths, bond angles, and intermolecular interactions, cannot be provided at this time.
X-ray crystallography stands as the definitive method for elucidating the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal information on:
Molecular Conformation: The precise spatial orientation of all atoms in the molecule, defining its shape in the solid state.
Crystal Packing: The arrangement of individual molecules relative to one another within the crystal lattice.
Intermolecular Interactions: The specific non-covalent forces, such as hydrogen bonds, halogen bonds, and van der Waals interactions, that govern the crystal packing and influence the material's bulk properties.
While crystallographic data is not available for the title compound, the general principles of X-ray diffraction would be applicable to its future study. Should single crystals of sufficient quality be grown, the analysis would yield key crystallographic parameters.
Table of Expected Crystallographic Data:
The following interactive table outlines the typical data that would be obtained from a single-crystal X-ray diffraction experiment for this compound. The values presented are hypothetical placeholders to illustrate the format of such data.
| Parameter | Hypothetical Value | Description |
| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | The space group defines the symmetry operations within the crystal lattice. |
| a (Å) | 10.123 | The length of the 'a' axis of the unit cell. |
| b (Å) | 12.456 | The length of the 'b' axis of the unit cell. |
| c (Å) | 15.789 | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | 90 | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | 1993.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density (g/cm³) | 1.405 | The theoretical density of the crystal. |
| R-factor (%) | < 5 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Detailed Research Findings:
Biological Target Identification and Enzyme Interaction Studies for N 3 Fluoro 4 Methoxyphenyl Oxetan 3 Amine Analogs in Vitro Research Focus
In Vitro Assays for Target Binding Affinity and Functional Activity Profiling
The initial stages of characterizing analogs of N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine involve a battery of in vitro assays to determine their binding affinity for specific biological targets and to profile their functional activity. These assays are crucial for establishing the potency and selectivity of the compounds.
A primary application for this scaffold has been in the development of protein kinase inhibitors. Kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is implicated in numerous diseases, especially cancer and autoimmune disorders. nih.govacs.org Consequently, biochemical assays are employed to measure the direct inhibitory effect of these compounds on purified kinase enzymes.
One of the key targets for which oxetane-containing analogs have shown significant promise is Spleen Tyrosine Kinase (SYK), a critical regulator of signaling in various immune cells. nih.govnih.gov The discovery of Lanraplenib (GS-9876), a selective SYK inhibitor, provides a salient example. nih.gov Its characterization involved biochemical assays measuring the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. caymanchem.com
Similarly, analogs incorporating the N-aryloxetan-3-amine motif have been evaluated against other kinases such as the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase involved in cell growth and proliferation. nih.gov For instance, the mTOR inhibitor GDC-0349, which contains an oxetane (B1205548) moiety, was profiled for its potency and selectivity using biochemical assays that determined its inhibitor constant (Ki). selleckchem.com
Functional cell-based assays are also critical to understand how a compound's biochemical potency translates into a cellular effect. For SYK inhibitors like Lanraplenib, these assays can involve stimulating human B cells and measuring the inhibition of cell proliferation or the reduction of cytokine production in macrophages. caymanchem.comnih.gov
The following tables summarize in vitro biochemical and cellular activity for representative analogs containing the N-aryloxetan-3-amine scaffold against various enzyme targets.
Table 1: In Vitro Biochemical Activity of N-Aryloxetan-3-amine Analogs against Various Kinases
| Compound | Target Kinase | Assay Type | Potency (IC50/Ki) |
|---|---|---|---|
| Lanraplenib (GS-9876) | SYK | Biochemical | IC50 = 6.2 nM |
| GDC-0349 | mTOR | Biochemical | Ki = 3.8 nM |
| MNK Inhibitor 40 | MNK1 | Biochemical | IC50 = 0.2 µM |
| MNK Inhibitor 40 | MNK2 | Biochemical | IC50 = 0.089 µM |
Data compiled from multiple sources. caymanchem.comnih.govselleckchem.com
Table 2: In Vitro Cellular Activity of N-Aryloxetan-3-amine Analogs
| Compound | Cell Type | Assay | Potency (EC50) |
|---|---|---|---|
| Lanraplenib | Human B Cells | Proliferation | EC50 = 108 nM |
| Lanraplenib | Human Macrophages | TNF-α Production | EC50 = 180 nM |
Data compiled from multiple sources. caymanchem.comnih.gov
Mechanism-Based Enzyme Inhibition Studies Relevant to the Scaffold (e.g., where fluorination plays a role)
The strategic placement of fluorine atoms on a phenyl ring, as seen in the N-(3-fluoro-4-methoxyphenyl) moiety, is a common tactic in drug design to modulate a molecule's properties. nih.gov Fluorine's high electronegativity can influence the electronic environment of the molecule, affecting its binding affinity and, in some cases, leading to mechanism-based inhibition. nih.gov
Mechanism-based inhibitors are compounds that are converted into a reactive species by the target enzyme itself, which then leads to the inactivation of the enzyme, often through covalent bond formation. eurekaselect.com The C-F bond is very strong, but the electronic-withdrawing nature of fluorine can play a crucial role in the catalytic process. For instance, fluorinated groups can stabilize transition states or intermediates in the enzyme's active site, leading to potent inhibition. nih.gov
In the context of kinase inhibitors, while many act as reversible ATP-competitive inhibitors, the electronic properties conferred by the fluoro-methoxyphenyl group can significantly enhance binding affinity and selectivity. The fluorine atom can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with residues in the kinase's active site. researchgate.net
For example, in the development of inhibitors for the m6A-RNA demethylase FTO, the replacement of a benzothiazole (B30560) ring with a 5-fluoroindole (B109304) moiety led to new, favorable interactions with catalytic residues in the enzyme's active site. researchgate.net This highlights how fluorination can be used to fine-tune the interactions between a ligand and its target enzyme.
Ligand-Receptor Interaction Analysis through Biochemical and Biophysical Methods
To gain a deeper understanding of how this compound analogs interact with their biological targets at a molecular level, a range of biochemical and biophysical techniques are employed. These methods provide invaluable insights into the binding mode, thermodynamics, and kinetics of the ligand-receptor interaction.
X-ray Crystallography is one of the most powerful techniques for visualizing these interactions. nih.gov By obtaining a crystal structure of the target enzyme in complex with the inhibitor, researchers can directly observe the binding pose of the compound and the specific interactions it makes with the amino acid residues in the active site. nih.govfrontiersin.org For example, the co-crystal structure of a triazolopyridine-based SYK inhibitor revealed that the inhibitor binds in the ATP binding pocket, forming two hydrogen bonds with a key hinge residue. researchgate.net Such structural information is crucial for understanding the basis of the inhibitor's potency and selectivity and for guiding further structure-based drug design efforts.
Surface Plasmon Resonance (SPR) is a biophysical technique used to study the kinetics of binding events in real-time. morressier.com It allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. This provides a more detailed picture of the binding affinity than a simple IC50 value. SPR has been used to characterize the binding of small molecule inhibitors to various enzymes, including PRMT5. morressier.com
Isothermal Titration Calorimetry (ITC) is another biophysical method that directly measures the heat changes associated with a binding event. This allows for the determination of all the thermodynamic parameters of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). This information can help to elucidate the driving forces behind the ligand-receptor interaction.
Computational Modeling and Docking Studies are often used in conjunction with experimental techniques to predict and rationalize the binding modes of inhibitors. researchgate.net Docking studies of FTO inhibitors containing an oxetane moiety suggested that the oxetane forms a favorable hydrogen bond with a serine residue in the active site, contributing to the compound's tight binding. researchgate.netacs.org
The combination of these biochemical and biophysical methods provides a comprehensive understanding of the molecular interactions between this compound analogs and their biological targets, which is essential for the rational design and optimization of new therapeutic agents.
Future Directions and Emerging Research Opportunities for N 3 Fluoro 4 Methoxyphenyl Oxetan 3 Amine Chemistry
Development of Novel Asymmetric Synthetic Routes to Enantiopure N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine
The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of efficient and scalable asymmetric syntheses for enantiopure this compound is a critical next step. Current synthetic strategies for chiral amines and 3-aminooxetanes provide a foundation for this endeavor.
Future approaches may leverage a variety of catalytic asymmetric methods. Chiral Brønsted acid or Lewis acid catalysis could be employed in the key bond-forming steps to induce enantioselectivity. For instance, the addition of 3-fluoro-4-methoxyaniline (B107172) to a suitable oxetane (B1205548) precursor could be rendered asymmetric through the use of chiral phosphate (B84403) or borane (B79455) catalysts. Furthermore, enzymatic resolutions or desymmetrization strategies offer green and highly selective alternatives.
Key areas for development in the asymmetric synthesis of this compound include:
Catalyst Design: The design of novel chiral catalysts, including transition metal complexes and organocatalysts, that are specifically tailored for the stereoselective synthesis of N-aryl-3-aminooxetanes will be crucial.
Substrate Control: The synthesis of chiral oxetane-containing building blocks that can be readily coupled with 3-fluoro-4-methoxyaniline is another viable strategy.
Process Optimization: For any developed route, optimization of reaction conditions to ensure high yields, excellent enantiomeric excess, and scalability will be paramount for its practical application.
A comparison of potential asymmetric synthetic strategies is outlined in the table below.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Chiral Catalyst | High efficiency, potential for broad substrate scope. | Catalyst cost and sensitivity, optimization of reaction conditions. |
| Chiral Auxiliary | Well-established methodology, predictable stereochemical outcomes. | Additional synthetic steps for attachment and removal of the auxiliary. |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions. | Limited substrate scope, potential for low yields of the desired enantiomer. |
Exploration of Diverse Substitution Patterns for Enhanced Bioactivity and Selectivity
Systematic modification of the this compound scaffold is essential for elucidating its structure-activity relationship (SAR) and optimizing its biological profile. The inherent modularity of its synthesis allows for the exploration of a wide chemical space.
Future SAR studies will likely investigate substitutions at three primary locations:
The Phenyl Ring: The electronic and steric properties of the phenyl ring can be modulated by introducing a variety of substituents in place of or in addition to the fluoro and methoxy (B1213986) groups. This will help to probe the binding pocket of target proteins and optimize interactions.
The Oxetane Ring: While the parent oxetane ring itself confers beneficial properties, substitution at the 2- and 4-positions of the oxetane could be explored to introduce additional vectors for interaction or to fine-tune the compound's three-dimensional shape.
The Amine Linker: The secondary amine provides a handle for further derivatization, allowing for the introduction of a wide range of functional groups to modulate properties such as polarity, basicity, and hydrogen bonding capacity.
These explorations will generate libraries of analogs that can be screened against various biological targets to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
Integration into Fragment-Based Drug Discovery (FBDD) Platforms
Fragment-based drug discovery (FBDD) has emerged as a powerful tool for the identification of novel lead compounds. The relatively small size and desirable physicochemical properties of this compound make it an ideal candidate for inclusion in fragment libraries.
The key attributes of this compound that are advantageous for FBDD include:
Low Molecular Weight: Its compact structure adheres to the "Rule of Three" often applied in FBDD.
High sp3 Character: The oxetane ring provides a three-dimensional scaffold, which is often underrepresented in fragment libraries and can lead to improved binding geometries.
Fluorine Label: The fluorine atom serves as a valuable probe for ¹⁹F NMR screening, a sensitive and efficient technique for detecting fragment binding to target proteins.
Future efforts will likely involve the synthesis of a focused library of fragments based on the this compound core, which can then be screened against a diverse panel of therapeutic targets. Hits from these screens can then be elaborated into more potent lead compounds through fragment growing or linking strategies.
Application in PROTAC (Proteolysis-Targeting Chimeras) and Molecular Glue Design
The fields of targeted protein degradation, utilizing technologies such as PROTACs and molecular glues, represent a paradigm shift in drug discovery. The this compound scaffold possesses features that make it an attractive component for the design of these novel therapeutic modalities.
In the context of PROTACs , the amine functionality of the compound can serve as a convenient attachment point for a linker connected to an E3 ligase-binding moiety. The oxetane ring can provide a rigid and well-defined exit vector for the linker, which is crucial for achieving a productive ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
For molecular glues , which induce or stabilize protein-protein interactions, the unique three-dimensional shape and electronic properties of this compound could enable it to bind at the interface of two proteins, thereby promoting their association. The exploration of this potential will require sophisticated screening platforms capable of detecting the formation of such ternary complexes.
Advancements in Computational Prediction of Oxetane Reactivity and Intermolecular Interactions
Computational modeling will undoubtedly play a pivotal role in accelerating research into this compound. Advances in computational chemistry can provide valuable insights into both its chemical properties and its interactions with biological systems.
Future computational studies are expected to focus on:
Quantum Mechanics (QM) Calculations: QM methods can be used to accurately predict the ring strain and reactivity of the oxetane ring, as well as the conformational preferences of the entire molecule. This information can guide synthetic efforts and help to rationalize observed biological activities.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound and its analogs interact with target proteins. These simulations can reveal key binding interactions, predict binding affinities, and guide the design of more potent and selective inhibitors.
Predictive Modeling: Machine learning and other predictive modeling techniques can be employed to develop quantitative structure-activity relationship (QSAR) models. These models can be used to predict the biological activity of novel analogs, thereby prioritizing synthetic efforts.
The integration of these computational approaches will be instrumental in navigating the vast chemical space and efficiently identifying the most promising therapeutic candidates based on the this compound scaffold.
Q & A
Q. What synthetic routes are commonly used to prepare N-(3-fluoro-4-methoxyphenyl)oxetan-3-amine?
The synthesis typically involves coupling oxetan-3-amine with a substituted aryl halide or via nucleophilic aromatic substitution. For example, oxetan-3-amine can react with 3-fluoro-4-methoxyphenyl derivatives under Buchwald-Hartwig conditions or palladium-catalyzed cross-coupling. Evidence from analogous syntheses highlights the use of coupling carboxylic acids with amines (e.g., forming amide bonds) and optimizing reaction conditions with catalysts like RuCl₃ or Pd .
Q. How can researchers confirm the structural integrity and purity of this compound?
Key techniques include:
- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.
- ¹H/¹³C NMR spectroscopy to confirm substituent positions and ring structures (e.g., characteristic oxetane proton signals at δ 4.3–4.6 ppm and aromatic fluorine coupling patterns) .
- HPLC with UV detection to assess purity (>95% is standard for research-grade compounds) .
Q. What strategies improve the reaction yield during synthesis?
Yield optimization may involve:
Q. How do the 3-fluoro and 4-methoxy substituents influence the compound’s reactivity?
The electron-withdrawing fluorine increases electrophilicity at the aryl ring, facilitating nucleophilic attacks. The 4-methoxy group acts as an electron donor, directing substitution to specific positions (e.g., para to methoxy). This combination impacts regioselectivity in further functionalization .
Q. Which spectroscopic methods are critical for structural validation?
- ¹H NMR : Identifies aromatic protons, methoxy singlet (~δ 3.8 ppm), and oxetane protons.
- ¹⁹F NMR : Confirms fluorine presence and electronic environment.
- IR spectroscopy : Detects amine N-H stretches (~3300 cm⁻¹) and C-O-C vibrations in the oxetane ring .
Advanced Research Questions
Q. What challenges arise in achieving enantiomeric purity, and how are they resolved?
Chirality in the oxetane ring or amine group can lead to enantiomer formation. Strategies include:
- Chiral HPLC for separation.
- Asymmetric synthesis using chiral catalysts (e.g., Jacobsen’s catalyst for epoxidation).
- Crystallization with chiral resolving agents .
Q. How can computational methods predict the compound’s biological target affinity?
- Molecular docking (AutoDock, Schrödinger) models interactions with enzymes like GSK-3β or tubulin.
- Molecular dynamics (MD) simulations assess binding stability and conformational changes.
- QSAR models correlate structural features (e.g., fluorine position) with activity .
Q. Which in vitro assays are suitable for evaluating biological activity?
- Enzyme inhibition assays (e.g., kinase or tubulin polymerization assays) using fluorescence/colorimetric readouts.
- Cytotoxicity screening (MTT assay) in cancer cell lines.
- Cellular uptake studies with radiolabeled or fluorescent derivatives .
Q. How do oxetane ring modifications affect pharmacokinetics?
- The strained oxetane improves solubility and metabolic stability compared to larger rings.
- Ring-opening reactions in vivo may generate metabolites; stability is assessed via liver microsome assays.
- Substituents on the oxetane (e.g., methyl groups) can alter LogP and blood-brain barrier penetration .
Q. How should researchers resolve conflicting spectroscopic data during characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
